molecular formula C19H24N2O2S B5058553 N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

Cat. No. B5058553
M. Wt: 344.5 g/mol
InChI Key: NHTSRFWWIFRBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as MTAPA, is a chemical compound that has been of interest to the scientific community due to its potential pharmacological properties. MTAPA belongs to the class of compounds known as azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation, decreasing seizure activity, and improving cognitive function. It has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is that it has been shown to have low toxicity and few side effects. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential uses.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of interest is its potential use in the treatment of neuropathic pain and epilepsy. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, there is potential for the development of new drugs based on the structure of N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide.

Synthesis Methods

N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with 5-methyl-2-thiophenecarboxylic acid to form the corresponding acid chloride. This acid chloride is then reacted with 1-aminocycloheptane to yield N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been found to have potential pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant activities. It has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-10-11-18(24-14)17-9-4-3-5-12-21(17)19(22)20-15-7-6-8-16(13-15)23-2/h6-8,10-11,13,17H,3-5,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTSRFWWIFRBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

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